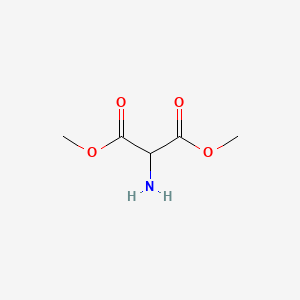
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as 2E-3-DMPT-1-2T, is a compound with a molecular formula of C12H12O3S. It is a colorless solid that is soluble in organic solvents, such as ethanol and methanol. This compound has been the subject of much scientific research due to its potential applications in a variety of fields, such as medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2E-3-DMPT-1-2T has been the subject of much scientific research due to its potential applications in a variety of fields. For example, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases and disorders, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator. It has also been studied for its potential use as an insecticide and herbicide, as well as its potential to act as an inhibitor of certain enzymes.
Mecanismo De Acción
The exact mechanism of action of 2E-3-DMPT-1-2T is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, such as the dopamine receptor, and thereby modulating the activity of these proteins. Additionally, it is believed to act by binding to certain enzymes, such as acetylcholinesterase, and thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E-3-DMPT-1-2T have yet to be fully elucidated. However, it is believed to have a variety of effects, such as its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator. Additionally, it is believed to have an effect on certain enzymes, such as acetylcholinesterase, and thereby inhibiting their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2E-3-DMPT-1-2T in lab experiments include its solubility in organic solvents and its ability to bind to certain proteins and enzymes. Additionally, it has a relatively low toxicity, making it relatively safe to use in laboratory experiments. However, there are some limitations to using 2E-3-DMPT-1-2T in laboratory experiments, such as its relatively low purity (95%) and its limited availability.
Direcciones Futuras
In order to further the research on 2E-3-DMPT-1-2T, there are a variety of future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in medicine, biochemistry, and pharmacology. Additionally, further research could be conducted to explore its potential use as an insecticide and herbicide, as well as its potential to act as an inhibitor of certain enzymes. Finally, further research could be conducted to explore its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to act as a neurotransmitter modulator.
Métodos De Síntesis
2E-3-DMPT-1-2T can be synthesized by a variety of methods. One method involves the reaction of 2-thienylacetic acid with 2,5-dimethoxyphenylboronic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through a Williamson ether synthesis to form 2E-3-DMPT-1-2T. Another method involves the reaction of 2-thienylacetic acid with 2,5-dimethoxyphenylmagnesium bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds through a Grignard reaction to form 2E-3-DMPT-1-2T.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDTVASTJJROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386888 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364754-41-6 |
Source


|
| Record name | 3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrobromide; 95%](/img/structure/B6351942.png)




amine hydrobromide; 95%](/img/structure/B6351972.png)







![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)